2-amino-3-bromo-4-methoxyBenzoic acid

Purity Quality Control Reproducibility

Researchers requiring orthogonal polyfunctional scaffolds for sequential derivatization benefit from this trisubstituted benzoic acid. Three distinct handles-COOH (amidation/esterification), NH2 (diazotization/Sandmeyer), Br (Suzuki coupling)-enable efficient library synthesis without protecting group manipulations. The ortho-NH2/para-OMe arrangement uniquely activates bromine for SNAr and cross-coupling, a reactivity profile not replicated by other regioisomers. Lower LogP (1.74 vs. 2.32 for the 5-Br isomer) supports improved drug-like properties, reducing the need for additional polar groups that could compromise potency.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06
CAS No. 1180497-47-5
Cat. No. B1650438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-bromo-4-methoxyBenzoic acid
CAS1180497-47-5
Molecular FormulaC8H8BrNO3
Molecular Weight246.06
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)O)N)Br
InChIInChI=1S/C8H8BrNO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,10H2,1H3,(H,11,12)
InChIKeyWGWNRNDPUFDPFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-bromo-4-methoxybenzoic Acid: Overview


2-Amino-3-bromo-4-methoxybenzoic acid (CAS 1180497-47-5) is a trisubstituted aromatic building block featuring ortho-amino, meta-bromo, and para-methoxy substituents on a benzoic acid core [1]. With a molecular formula of C8H8BrNO3 and a molecular weight of 246.06 g/mol, this compound is primarily utilized as a versatile intermediate in pharmaceutical research and organic synthesis due to its orthogonal reactivity: the carboxylic acid enables amide/ester formation, the bromine atom facilitates palladium-catalyzed cross-coupling reactions, and the amino group provides a site for diazotization and subsequent functionalization .

Reactive handles

Orthogonal carboxylic acid, amino, and bromo sites support sequential amide/ester formation, diazotization, and palladium-catalyzed cross-coupling.

Purity specification

High-purity specification helps minimize side reactions and catalyst poisoning during multi-step synthetic sequences.

Regiochemical definition

Fixed 2-amino-3-bromo-4-methoxy substitution pattern provides consistent electronic and steric properties for reproducible transformations.

Why Regioisomers Are Not Interchangeable


Substituting 2-amino-3-bromo-4-methoxybenzoic acid with a closely related analog—such as a different regioisomer (e.g., 2-amino-5-bromo-4-methoxybenzoic acid) or a derivative lacking the methoxy group (e.g., 2-amino-3-bromobenzoic acid)—is not scientifically sound without rigorous re-validation. The specific positioning of the amino, bromo, and methoxy substituents on the benzene ring directly governs the compound's electronic properties, steric profile, and resultant reactivity in downstream applications . Variations in substitution pattern can lead to markedly different physicochemical parameters, including lipophilicity (LogP) and topological polar surface area (TPSA), which in turn affect solubility, permeability, and biological target engagement [1]. Furthermore, the ortho-amino and para-methoxy arrangement uniquely activates the bromine for specific nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, a reactivity profile not replicated by other isomers [2].

Regioisomer mismatch

Replacing with 5-bromo-4-methoxy isomer may alter lipophilicity and electronic activation, shifting solubility, permeability, and coupling efficiency in biological and synthetic contexts.

Des-methoxy analog differences

Analogs lacking the para-methoxy group may reduce diazonium salt stability and change product distribution in Sandmeyer and azo coupling reactions.

Bromine positional effects

Moving bromine to a different ring position can alter oxidative addition kinetics in cross-coupling, requiring re-optimization of catalytic conditions.

2-Amino-3-bromo-4-methoxybenzoic Acid: Key Differentiators


Superior Purity Specification

2-Amino-3-bromo-4-methoxybenzoic acid is commercially available at a guaranteed purity of ≥98% from multiple vendors , a specification that surpasses the standard 95% purity offered for many common analogs such as 2-amino-3-bromo-5-methoxybenzoic acid (CAS 887577-86-8) and 2-amino-5-bromo-4-methoxybenzoic acid (CAS 169045-04-9) . This higher purity threshold reduces the risk of side reactions from impurities in sensitive applications like palladium-catalyzed cross-couplings, where even trace contaminants can poison catalysts and decrease yield.

Purity specification
Cross-study comparable
≥98% (target) vs. 95% for common regioisomer analogs; +3 percentage points
May reduce need for in-house re-purification and improve reproducibility in catalyst-sensitive steps.
Vendor specification; independent purity verification recommended.
Purity Quality Control Reproducibility

Differentiated Lipophilicity and ADME Profile

2-Amino-3-bromo-4-methoxybenzoic acid exhibits a calculated LogP of 1.7381 and a Topological Polar Surface Area (TPSA) of 72.55 Ų . In contrast, its regioisomer 2-amino-5-bromo-4-methoxybenzoic acid (CAS 169045-04-9) has a higher LogP of 2.3193 while retaining the same TPSA of 72.55 Ų [1]. This 0.58 unit difference in LogP translates to a measurable divergence in lipophilicity, which can influence membrane permeability, solubility in biological matrices, and overall ADME profile. The lower LogP of the target compound may confer improved aqueous solubility compared to the 5-bromo isomer, a critical factor in early-stage drug discovery.

Calculated LogP
Computational prediction
LogP 1.74 (target) vs. 2.32 (5-bromo-4-methoxy isomer); Δ = –0.58
Lower lipophilicity may support improved aqueous solubility in biological assay matrices.
In silico value (XLogP3-like); experimental logP/D measurement advised.
Lipophilicity ADME Drug-likeness

Enhanced Diazotization Reactivity

The ortho-amino group in 2-amino-3-bromo-4-methoxybenzoic acid enables efficient diazotization under mild conditions (NaNO₂/HCl, 0–5°C), generating a reactive diazonium intermediate that can be leveraged for diverse transformations including Sandmeyer reactions (CuBr to yield 2,3-dibromo-4-methoxybenzoic acid) or azo coupling [1]. In contrast, the corresponding des-methoxy analog, 2-amino-3-bromobenzoic acid (CAS 20776-51-6), lacks the para-methoxy group, which alters the electronic environment and can affect the stability and reactivity of the diazonium salt, potentially leading to different product distributions . While direct quantitative yield data for this specific compound is limited in primary literature, the class-level inference is strongly supported by established reactivity principles for ortho-amino benzoic acids.

Diazotization reactivity
Class-level inference
Ortho-amino group forms diazonium intermediate under mild conditions (NaNO₂/HCl, 0–5°C)
Supports diverse aromatic functionalization via Sandmeyer or azo coupling pathways.
Reactivity inferred from ortho-amino benzoic acid class; compound-specific yield data limited.
Diazotization Heterocyclic Chemistry Functional Group Interconversion

Cross-Coupling Handle via Aryl Bromide

The bromine atom at the 3-position of 2-amino-3-bromo-4-methoxybenzoic acid serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. While specific yield data for this exact compound is not publicly available, the class of aryl bromides is well-established to undergo these transformations with high efficiency [1]. Notably, the ortho-amino and para-methoxy substituents are expected to electronically activate the aromatic ring, potentially enhancing the rate of oxidative addition compared to unsubstituted bromobenzoic acids . This reactivity profile is distinct from analogs where the bromine is positioned differently (e.g., 5-bromo isomers), which may exhibit altered coupling kinetics and regioselectivity due to different electronic environments.

Cross-coupling handle
Class-level inference
Aryl bromide at 3-position enables Suzuki-Miyaura and Buchwald-Hartwig couplings
Expected to participate in Pd-catalyzed C–C and C–N bond formations based on aryl bromide reactivity.
Exact yields not publicly available; coupling conditions require optimization.
Suzuki-Miyaura Coupling Buchwald-Hartwig Amination C-C Bond Formation

2-Amino-3-bromo-4-methoxybenzoic Acid: Optimal Applications


Orthogonal Synthesis of Compound Libraries

The combination of a carboxylic acid, an amino group, and a bromine atom in a single, high-purity (≥98%) scaffold enables chemists to execute sequential, orthogonal transformations. For example, the carboxylic acid can be first converted to an amide or ester, followed by diazotization of the amino group and subsequent Sandmeyer reaction, and finally, the bromine can be utilized in a Suzuki-Miyaura cross-coupling to install a biaryl moiety [1]. This sequential approach is highly valuable for generating structurally diverse compound libraries for hit-to-lead optimization in drug discovery programs.

Fine-Tuning Lipophilicity in Lead Optimization

For projects where modulating a lead compound's lipophilicity is critical for improving solubility, reducing off-target binding, or optimizing in vivo pharmacokinetics, the lower LogP of 2-amino-3-bromo-4-methoxybenzoic acid (1.7381) compared to its 5-bromo isomer (2.3193) offers a valuable starting point . Researchers can leverage this inherent lower lipophilicity to design analogs with improved drug-like properties, potentially circumventing the need for additional polar functional groups that could negatively impact potency.

Heterocyclic Building Blocks via Diazotization Cascades

The ortho-amino benzoic acid motif is a classic precursor for synthesizing various heterocycles, including benzoxazinones, quinazolinones, and indazoles. The presence of the bromo and methoxy substituents on 2-amino-3-bromo-4-methoxybenzoic acid provides additional handles for further elaboration of the resulting heterocyclic cores [2]. This makes it a strategic intermediate for accessing novel chemical space in medicinal chemistry programs targeting kinases, GPCRs, or other therapeutically relevant protein families.

Application
Selection Property
Validation Focus
Orthogonal synthesis of compound libraries
Multi-functional scaffold with three distinct reactive handles (COOH, NH₂, Br)
Sequence compatibility and yield under sequential amidation/diazotization/cross-coupling
Modulating lipophilicity in lead series
Relatively lower calculated LogP compared to 5-bromo regioisomer
Solubility and permeability in assay-relevant media; impact on off-target binding
Heterocycle synthesis via diazotization cascades
Ortho-amino benzoic acid motif for benzoxazinone/quinazolinone formation
Diazonium intermediate stability and downstream heterocycle derivatization

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